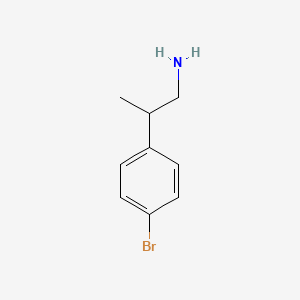

2-(4-Bromophenyl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTXSPFHZMRKMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance and Role in Contemporary Organic Synthesis

2-(4-Bromophenyl)propan-1-amine serves as a crucial intermediate in the synthesis of diverse and complex organic molecules, particularly within the pharmaceutical industry. Its utility stems from the presence of two key reactive sites: the primary amine and the bromo-substituted aromatic ring. This dual functionality allows chemists to strategically introduce specific functional groups or build larger molecular frameworks through a variety of reactions.

The compound is a valuable building block for creating novel molecules with potential applications in drug discovery. Research has shown its incorporation into new pyrrole (B145914) derivatives that exhibit antibacterial properties. researchgate.net Similarly, it has been used as a starting material for a series of 2-(4-bromophenyl)-2-methyl-N-phenylpropanamide derivatives, which have been synthesized and evaluated for their antibacterial and antifungal activities. wikipedia.org The ability to use this amine to construct more complex heterocyclic structures is a significant advantage in the search for new bioactive compounds. researchgate.net

Furthermore, the chiral versions of this compound, such as (S)-1-(4-bromophenyl)propan-1-amine, are of particular importance. In the synthesis of pharmaceuticals and other biologically active molecules, stereochemistry is often critical to efficacy and safety. Using an enantiomerically pure building block like the (S)-isomer enables chemists to control the three-dimensional arrangement of atoms in the final product, which can lead to enhanced biological activity.

The bromine atom on the phenyl ring is not merely a placeholder; it is a versatile functional handle. It can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org This capability significantly expands the diversity of compounds that can be synthesized from this single precursor.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol |

| Monoisotopic Mass | 213.01531 Da nih.gov |

| XLogP3 | 2.3 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 2 nih.gov |

Note: Data sourced from PubChem. nih.gov

Historical Development of Synthetic Approaches to Phenylethylamine Derivatives

The synthesis of phenylethylamines has a rich history, with foundational methods developed in the mid-20th century that paved the way for the production of its many derivatives. wikipedia.org These early approaches were robust and effective, though they often required harsh conditions and had limitations regarding the types of functional groups that could be present on the aromatic ring.

One of the classic methods for preparing β-phenylethylamine involves the reduction of benzyl (B1604629) cyanide. wikipedia.org A procedure detailed in Organic Syntheses in 1955 describes the reduction using hydrogen gas in liquid ammonia (B1221849) with a Raney-Nickel catalyst at high temperature and pressure. wikipedia.org An alternative and often more convenient historical method is the reduction of ω-nitrostyrene using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in an ether solvent, a method first reported in 1948. wikipedia.org These methods were instrumental in making the basic phenylethylamine scaffold widely available for further research.

As the need for more complex and specifically substituted phenylethylamines grew, particularly halogenated versions for pharmaceutical development, these classical methods were adapted. However, the presence of functional groups sensitive to strong reducing agents or harsh reaction conditions presented significant challenges. This spurred the development of more modern and milder synthetic strategies.

In recent years, the field has seen the advent of sophisticated catalytic methods. For instance, nickel/photoredox cross-electrophile coupling has emerged as a powerful technique for synthesizing β-phenethylamines. nih.govacs.org This approach allows for the coupling of (hetero)aryl iodides with aliphatic aziridines, providing a modular and highly functional group-tolerant route to α-substituted phenethylamines. nih.govacs.org Such methods represent a significant leap forward, enabling the synthesis of complex derivatives like 2-(4-Bromophenyl)propan-1-amine under much milder conditions and without the need to pre-generate sensitive organometallic reagents. acs.org Additionally, modern process chemistry has focused on developing safer and more scalable manufacturing routes, avoiding toxic reagents and minimizing by-products. google.com

Table 2: Evolution of Synthetic Methods for Phenylethylamine Derivatives

| Method | Reagents/Catalysts | Era | Key Features |

|---|---|---|---|

| Reduction of Benzyl Cyanide | H₂, Raney-Nickel, NH₃ | Classic (c. 1950s) wikipedia.org | High pressure and temperature required. wikipedia.org |

| Reduction of ω-Nitrostyrene | LiAlH₄, Ether | Classic (c. 1940s) wikipedia.org | Utilizes a strong, non-selective reducing agent. wikipedia.org |

| Reductive Amination of Phenylacetones | H₂, Catalyst (e.g., Pd/C), NH₃ | Classic/Modern | A common route for α-methyl phenylethylamines. |

| Ni/Photoredox Cross-Coupling | NiBr₂•DME, Photocatalyst, Aryl Halide | Modern (c. 2020s) nih.govacs.org | Mild conditions, high functional group tolerance, modular. nih.govacs.org |

| Catalytic Hydrogenation of Oxazolidinones | H₂, Pd/C | Modern | Stereospecific, avoids harsh reagents, scalable. google.com |

Current Research Frontiers and Unresolved Challenges

Classical and Modified Synthetic Pathways

Classical approaches to the synthesis of this compound often involve well-established reactions that are reliable and scalable. These pathways typically start from readily available materials and proceed through key intermediates.

Friedel-Crafts Acylation Followed by Reductive Amination from 4-Bromotoluene

A common and effective route to synthesize this compound begins with 4-bromotoluene. This multi-step process involves an initial Friedel-Crafts acylation, followed by a reduction step to introduce the amine functionality.

The first step is the Friedel-Crafts acylation of 4-bromotoluene. This reaction introduces an acyl group to the aromatic ring, forming a ketone intermediate, 4-bromophenylacetone.

The subsequent step is reductive amination . The ketone intermediate, 4-bromophenylacetone, is reacted with ammonia (B1221849) or an amine source in the presence of a reducing agent. This two-part process first involves the nucleophilic addition of the amine to the ketone to form an imine, which is then reduced to the final amine product. libretexts.orglibretexts.org Common reducing agents for this transformation include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation. libretexts.org This method can produce yields in the range of 60-75%.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | 4-Bromotoluene, Acylating Agent, Lewis Acid | 4-Bromophenylacetone |

| 2 | Reductive Amination | 4-Bromophenylacetone, Ammonia/Amine Source, Reducing Agent | This compound |

Nucleophilic Substitution Strategies Involving Propanolamine (B44665) Derivatives

Another synthetic approach involves the use of propanolamine derivatives. These methods leverage nucleophilic substitution reactions to construct the target molecule. For instance, a synthesis can involve the reaction of a suitable bromophenyl precursor with a propanolamine derivative where the hydroxyl group is a good leaving group, or is converted into one.

A specific example involves the coupling of a 4-bromophenyl ethylamine (B1201723) intermediate with propan-1-ol. The synthesis of related propanamine derivatives has been achieved by reacting a substituted phenylcarbinol with a bromophenyl trifluoromethyl thioether in the presence of a strong base like sodium hydride. google.com These strategies highlight the versatility of nucleophilic substitution in forming the C-N bond essential to the structure of this compound.

Reductive Amination of Carboxylic Acids and Esters

Carboxylic acids and their ester derivatives can also serve as precursors for the synthesis of this compound through reductive amination. This approach offers an alternative to the use of ketones.

The direct reductive amination of a carboxylic acid, such as 2-(4-bromophenyl)propanoic acid, can be achieved. This transformation typically requires a catalyst and a suitable reducing agent. For example, a practical catalytic reductive amination of carboxylic acids has been developed using phenylsilane (B129415) as the reductant and zinc acetate (B1210297) as a catalyst. rsc.org The process involves an initial amidation step followed by reduction. rsc.org

Similarly, esters like methyl 2-(4-bromophenyl)propanoate can be converted to the desired amine. google.comgoogle.com The ester can be reduced to the corresponding alcohol, which is then converted to the amine, or the ester can be directly aminated under specific conditions.

| Starting Material | Key Transformation | Typical Reagents |

| 2-(4-Bromophenyl)propanoic acid | Catalytic Reductive Amination | Phenylsilane, Zinc Acetate |

| Methyl 2-(4-bromophenyl)propanoate | Reduction and Amination | LiAlH₄, followed by amination steps |

Stereoselective and Asymmetric Synthesis of Enantiomers

The development of stereoselective methods is crucial for producing enantiomerically pure forms of this compound, which is often required for pharmaceutical applications. These advanced techniques allow for the control of the stereochemistry at the chiral center.

Enantioselective Reductions of β-Amino Ketones using Chiral Catalysts (e.g., Bimetallic RuPHOX-Ru Complexes)

A powerful strategy for the asymmetric synthesis of chiral amines is the enantioselective reduction of β-amino ketones. mdpi.com This approach utilizes chiral catalysts to control the stereochemical outcome of the reduction.

Bimetallic RuPHOX-Ru complexes have emerged as highly effective catalysts for the asymmetric hydrogenation of β-amino ketones. rsc.orgjst.go.jp These catalysts, which are stable in both air and moisture, can achieve quantitative conversions and excellent enantioselectivities, often up to 99.9% ee. rsc.org The reactions are typically carried out in a mixed solvent system, such as toluene (B28343) and water, in the presence of a base like potassium hydroxide. rsc.org This methodology is environmentally friendly and highly efficient, offering a promising route to key chiral intermediates for various drugs. rsc.org

| Catalyst System | Substrate | Key Features | Enantioselectivity |

| Bimetallic RuPHOX-Ru complex | β-Amino Ketone | Air and moisture stable, high efficiency | Up to 99.9% ee |

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are another cornerstone of asymmetric synthesis, providing a reliable method to control stereochemistry. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org

One of the most widely used chiral auxiliaries is the Evans oxazolidinone auxiliary. researchgate.netresearchgate.net In a typical sequence, the chiral auxiliary is first attached to a suitable precursor molecule. The resulting substrate-auxiliary complex then undergoes a diastereoselective reaction, such as an alkylation or an aldol (B89426) reaction, where the auxiliary directs the approach of the incoming reagent. sfu.ca Finally, the chiral auxiliary is removed to yield the enantiomerically enriched product. numberanalytics.com For the synthesis of chiral amines, a chiral sulfinamide auxiliary, such as tert-butanesulfinamide, can be employed. wikipedia.org The addition of a Grignard reagent to a chiral N-sulfinyl imine proceeds with high diastereoselectivity. wikipedia.orgresearchgate.net The subsequent removal of the sulfinyl group under mild acidic conditions affords the desired chiral amine. researchgate.net

| Chiral Auxiliary | Type of Reaction | Key Advantage |

| Evans Oxazolidinone | Asymmetric Alkylation, Aldol Reactions | High diastereoselectivity, predictable stereochemistry |

| tert-Butanesulfinamide | Asymmetric addition to N-sulfinyl imines | High diastereoselectivity for amine synthesis |

An in-depth examination of advanced synthetic methodologies for the chemical compound this compound reveals significant progress in achieving high enantiopurity, diastereoselectivity, and process efficiency. Innovations in catalysis and reactor technology are paving the way for more sustainable and scalable production routes. This article delves into specific advanced methods, focusing on the synthesis of this key chiral amine and its precursors.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR are powerful, non-destructive techniques that reveal the precise connectivity and chemical environment of atoms within a molecule.

In the ¹H NMR spectrum of 2-(4-Bromophenyl)propan-1-amine, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets in the downfield region (around 7.0-7.5 ppm). The methine (CH) proton adjacent to the phenyl ring and the nitrogen atom, the methylene (B1212753) (CH₂) protons of the aminomethyl group, and the terminal methyl (CH₃) protons would each produce characteristic signals in the aliphatic region of the spectrum. The protons of the primary amine (NH₂) often appear as a broad singlet, the chemical shift and appearance of which can be influenced by solvent, concentration, and temperature due to proton exchange.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, this includes distinct signals for the four unique carbons of the aromatic ring (with the carbon attached to bromine being significantly influenced by the halogen's electronegativity and mass), as well as signals for the methine, methylene, and methyl carbons of the propane-1-amine side chain. The presence of two distinct carbon atom environments in propan-2-amine, a structurally related compound, is readily confirmed by ¹³C NMR spectroscopy. docbrown.info For the structurally analogous compound N-(4-bromophenyl)-α-2-propen-1-ylbenzenpropanamine, ¹H and ¹³C NMR data have been fully assigned to confirm its structure. scielo.org.co

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H, ortho to Br) | 7.35 - 7.45 | Doublet (d) |

| Aromatic (2H, meta to Br) | 7.05 - 7.15 | Doublet (d) |

| CH (methine) | 2.8 - 3.0 | Multiplet (m) |

| CH₂ (methylene) | 2.6 - 2.8 | Multiplet (m) |

| NH₂ (amine) | 1.0 - 2.5 | Broad Singlet (br s) |

| CH₃ (methyl) | 1.1 - 1.3 | Doublet (d) |

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br (aromatic) | 119 - 121 |

| C-H (aromatic) | 129 - 132 |

| C-ipso (aromatic) | 142 - 144 |

| CH (methine) | 45 - 50 |

| CH₂ (methylene) | 45 - 50 |

Dynamic NMR (DNMR) involves recording NMR spectra at different temperatures to study time-dependent molecular processes that occur on the NMR timescale. organicchemistrydata.orglibretexts.org For this compound, several dynamic processes can be investigated using this technique.

One key process is the exchange of the amine (NH₂) protons with other protic species or between molecules. libretexts.orgumn.edu At room temperature, this exchange is often fast, causing the NH₂ signal to appear as a broad singlet and decoupling its spin-spin interaction with adjacent protons. umn.edu By cooling the sample, this exchange rate can be slowed significantly, potentially resolving the signal into a sharper peak and revealing coupling to the neighboring CH₂ group. libretexts.org

Another dynamic process is the restricted rotation around the single bonds, such as the C(phenyl)-C(alkyl) and C-N bonds. At low temperatures, distinct conformations (rotamers) may interconvert slowly enough to be observed as separate sets of signals in the NMR spectrum. As the temperature is raised, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a single time-averaged signal. mdpi.com Analyzing the spectra at various temperatures allows for the calculation of the energy barriers (ΔG‡) associated with these rotational processes. organicchemistrydata.org This approach has been successfully used to study ligand coordination and decoordination in multidentate amine complexes with metal cations. acs.org

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful and highly specific tool for the identification and quantification of fluorine-containing compounds. nih.gov The ¹⁹F nucleus possesses favorable properties, including a spin of 1/2, 100% natural abundance, and high sensitivity, comparable to that of protons. nih.gov A key advantage is its large chemical shift dispersion, which minimizes signal overlap even in complex mixtures.

For the analysis of fluorinated analogues of this compound, such as 2-(4-Fluorophenyl)propan-1-amine, ¹⁹F NMR would be indispensable. The technique could unequivocally confirm the incorporation and position of the fluorine atom on the aromatic ring. The chemical shift of the fluorine signal provides detailed information about its electronic environment, and its coupling to nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) offers further structural confirmation. nih.gov This method is so precise that it can be used for the robust analysis of fluorinated molecules in various applications, including the study of new psychoactive substances, without the need for extensive sample cleanup due to the lack of endogenous fluorine signals. nih.govnih.gov

The computational prediction of NMR chemical shifts has become a vital tool in modern structural chemistry, serving as a powerful complement to experimental data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach, often implemented within Density Functional Theory (DFT), for calculating the magnetic shielding tensors of nuclei in a molecule. These shielding tensors are then converted into chemical shifts.

For this compound, the GIAO method can be used to predict both the ¹H and ¹³C chemical shifts. The process involves first finding the molecule's lowest energy conformation through computational geometry optimization. Subsequently, the GIAO calculation is performed on this optimized structure to yield theoretical chemical shifts. By comparing the predicted spectrum with the experimental one, a detailed and confident assignment of each signal can be achieved. This synergy between computational and experimental results is particularly valuable for complex molecules or for distinguishing between potential isomers where spectral interpretation may be ambiguous.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching and bending).

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features. The primary amine group is identifiable by a pair of medium-intensity N-H stretching bands in the 3300-3500 cm⁻¹ region and an N-H bending (scissoring) vibration around 1590-1650 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range. Aliphatic C-H stretching from the propyl side chain would be observed just below 3000 cm⁻¹. The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ region. Finally, the C-Br bond gives rise to a strong absorption in the fingerprint region, usually between 600 and 500 cm⁻¹. The IR spectrum of the closely related compound 1-(4-bromophenyl)-2-(methylamino)propan-1-one shows characteristic bands for the aromatic C=C stretching and aliphatic C-H stretching, which would be expected at similar positions for this compound. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong |

| Aromatic Ring | C-H Stretch | 3010 - 3100 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium (multiple bands) |

| Alkyl Chain | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Amine | C-N Stretch | 1020 - 1250 | Medium |

| Bromo-Aryl | C-Br Stretch | 500 - 600 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

FT-Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. In the analysis of aromatic compounds like this compound, FT-Raman spectra reveal characteristic vibrations of the phenyl ring and the aliphatic side chain.

Studies on similar brominated phenyl compounds have shown that the C-Br stretching vibration is a key feature in the Raman spectrum. nih.gov The vibrational frequencies calculated using methods like Density Functional Theory (DFT) can be correlated with experimental FT-Raman spectra to assign specific vibrational modes. sphinxsai.comresearchgate.net For instance, in related molecules, C-C stretching vibrations within the aromatic ring are typically observed in the 1600-1500 cm⁻¹ region. researchgate.net The analysis of these vibrational modes, including in-plane and out-of-plane bending, provides a comprehensive understanding of the molecular structure. sphinxsai.comresearchgate.net

Interactive Table: Predicted Vibrational Modes for a Related Bromophenyl Compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 2980-2850 |

| N-H stretch | 3400-3300 |

| C=C stretch (aromatic) | 1600-1550 |

| C-N stretch | 1350-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). up.ac.za

For aromatic compounds, the primary electronic transitions are typically π → π. up.ac.za The presence of a bromine atom, a weak electron-withdrawing group, on the phenyl ring can influence these transitions. researchgate.net Bromine substitution can cause a redshift (a shift to longer wavelengths) in the UV-Vis absorption spectrum compared to the non-brominated analogue. researchgate.net This is attributed to the lowering of the LUMO energy level. researchgate.net The UV spectrum of a brominated aromatic compound generally shows absorption in the UV region. nih.gov For example, a related compound, 3-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol, exhibits a λₘₐₓ at 265 nm. Carbonyl compounds, for comparison, often show weak absorbances around 300 nm corresponding to n→π transitions. masterorganicchemistry.com

Mass Spectrometry Techniques

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and then detects and identifies them using mass spectrometry. It is a crucial tool for confirming the purity and molecular weight of synthesized compounds. unipd.it In the analysis of this compound, LC-MS can be used to verify its molecular weight of approximately 214.10 g/mol . chemsrc.comangenechemical.comscisupplies.eu The technique can also be employed to quantify the compound in various matrices and to identify any impurities. unipd.itscispace.com For instance, the purity of a sample can be determined to be greater than 95% using HPLC, a component of many LC-MS systems. nih.govchemicea.com

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used in mass spectrometry to generate ions for analysis.

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). uni-saarland.de This high energy leads to extensive fragmentation of the molecule, providing a detailed fragmentation pattern that can be used for structural elucidation. uni-saarland.de The mass spectrum of a related compound, 1-(4-bromophenyl)propan-1-one, shows characteristic fragment ions. nist.gov However, the high degree of fragmentation can sometimes result in a weak or absent molecular ion peak, making it difficult to determine the molecular weight. uni-saarland.de

Chemical Ionization (CI): This is a soft ionization technique where the analyte molecules are ionized through reactions with reagent gas ions (e.g., methane (B114726) or ammonia). wikipedia.org CI imparts less energy to the analyte molecule, resulting in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺). wikipedia.orgumd.edu This makes it easier to determine the molecular weight of the compound. umd.edu For a similar compound, 1-(4-bromophenyl)-2-(methylamino)propan-1-one, CI mass spectrometry was used to record a strong peak of the protonated molecular ion [M+H]⁺ at m/z 242. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the exact mass of a molecule, which can be used to deduce its elemental composition. rsc.org For this compound, the exact mass is 213.01500 u. chemsrc.com HRMS is a powerful tool for confirming the identity of novel psychoactive substances and other organic compounds. scispace.com For example, the identity of potent inhibitors can be confirmed with HRMS using techniques like electrospray ionization (ESI). nih.gov

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatographic techniques are essential for assessing the purity and, in the case of chiral molecules, the stereochemical composition of a compound. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used. scispace.comevitachem.com

For chiral compounds like this compound, which has a stereocenter, chiral chromatography is necessary to separate and quantify the enantiomers. Chiral HPLC with cellulose-based chiral stationary phases (CSPs) has been successfully used to separate the enantiomers of similar chiral amines. mdpi.com The use of basic additives like diethylamine (B46881) (DEA) in the mobile phase can be crucial for achieving good separation and elution of amine enantiomers on these columns. mdpi.com The purity of the final compound can be determined using HPLC with UV detection, often aiming for a purity of >95%. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. The method separates the target compound from impurities based on their differential partitioning between a stationary phase and a liquid mobile phase. For purity validation, a reversed-phase HPLC setup is commonly utilized.

Research findings indicate that HPLC analysis is crucial for validating the purity of brominated phenyl-amines, often aiming for a purity level greater than 95%. sigmaaldrich.com Through optimized crystallization and chromatographic processes, purities exceeding 99% can be achieved. The validation of the HPLC method itself is performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and robustness. ejgm.co.ukresearchgate.net A typical analysis involves monitoring the eluent at a specific wavelength, such as 254 nm, using a photodiode array (PDA) detector, which allows for the generation of a sharp, symmetrical peak corresponding to the pure compound. ejgm.co.ukbibliotekanauki.pl

Table 1: Representative HPLC Conditions for Purity Analysis This table is based on typical validated methods for similar aromatic amines.

| Parameter | Condition | Justification |

| Stationary Phase | C18 Reverse-Phase (5 µm, 250 x 4.6 mm) | Provides excellent separation for moderately polar to non-polar aromatic compounds. ejgm.co.ukbibliotekanauki.pl |

| Mobile Phase | Acetonitrile/Methanol/Water Gradient | A versatile solvent system that can be optimized to resolve the main compound from potential impurities. ejgm.co.uk |

| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with separation efficiency. ejgm.co.uk |

| Detection | PDA Detector at 254 nm | Aromatic rings, like the bromophenyl group, exhibit strong absorbance at this wavelength. ejgm.co.uk |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC to avoid column overloading. ejgm.co.uk |

| Purity Target | >99% | Achievable with proper synthesis and purification, confirmed by the absence of significant secondary peaks. |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination and Resolution

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Because enantiomers often exhibit different biological activities, their separation and the determination of enantiomeric excess (ee) are critical. csfarmacie.cz Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most effective method for this purpose. csfarmacie.czmdpi.com

Detailed studies on analogous compounds, such as β-amino-β-(4-bromophenyl) propionic acid, have demonstrated successful enantiomeric separation using a Pirkle-type (donor-acceptor) CSP. One such column, the (R,R) Whelk-01, has been shown to achieve excellent resolution between enantiomers. The mobile phase composition is critical; a normal-phase system containing a mixture of n-hexane, ethanol, and additives like trifluoroacetic acid (TFA) and isopropylamine (B41738) can enhance chromatographic efficiency and resolution. Other successful CSPs for amine separation include cellulose-based columns like CHIRALCEL-ODH® and LUX-3®. mdpi.comresearchgate.net

Table 2: Validated Chiral HPLC Method for a Related Bromophenyl Amine Data adapted from the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid.

| Parameter | Condition |

| Chiral Stationary Phase | (R,R) Whelk-01 (5 µm, 250 x 4.6 mm) |

| Mobile Phase | n-Hexane : Ethanol : TFA : Isopropylamine (95:5:0.1:0.025 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Column Temperature | 25°C |

| Retention Time (R-enantiomer) | ~18.0 min |

| Retention Time (S-enantiomer) | ~22.5 min |

| Resolution (Rs) | > 2.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. For primary amines like this compound, direct analysis can be challenging. Therefore, derivatization is often employed to create a more volatile and less polar derivative, which improves chromatographic peak shape and provides more definitive mass spectra.

A common derivatization strategy involves acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. researchgate.net The analysis of the resulting trifluoroacetyl (TFA) derivative of a similar compound, 1-(4-bromophenyl)-2-(methylamino)propan-1-one, shows a clear molecular ion peak and a characteristic fragmentation pattern. researchgate.net The mass spectrum is defined by the presence of the bromine isotope pattern (79Br and 81Br in an approximate 1:1 ratio). Key fragments often observed include ions corresponding to the bromobenzoyl cation (C₇H₄BrO⁺) at m/z 183/185 and the bromophenyl cation (C₆H₄Br⁺) at m/z 155/157, which are diagnostic for the 4-bromophenyl substructure. researchgate.net GC-MS is also used to detect isomeric impurities, such as the 2-bromophenyl isomer.

Table 3: Key Mass Spectral Data for a Derivatized Bromophenylalkylamine Analog Data based on the GC-MS analysis of the trifluoroacetyl derivative of 1-(4-bromophenyl)-2-(methylamino)propan-1-one. researchgate.net

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ (TFA derivative) | 337/339 | Molecular ion of the trifluoroacetylated compound. |

| [C₇H₄BrO]⁺ | 183/185 | Fragment corresponding to the 4-bromobenzoyl cation. |

| [C₆H₄Br]⁺ | 155/157 | Fragment corresponding to the 4-bromophenyl cation. |

| [C₃H₃F₃N]⁺ | 110 | Fragment resulting from cleavage of the propanamine backbone. |

X-ray Crystallography for Solid-State Molecular Geometry Determination

While the specific crystal structure of this compound is not detailed in the provided sources, analysis of closely related bromophenyl-containing compounds illustrates the type of data obtained. For example, the crystal structure of (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one was determined by single-crystal X-ray diffraction. researchgate.net Such an analysis reveals the crystal system, space group, and unit cell dimensions, which define the packing of molecules in the crystal lattice. researchgate.netiucr.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, that govern the solid-state properties of the material. iucr.org

Table 4: Representative Crystallographic Data for a Bromophenyl-Containing Molecule Data from the structural analysis of (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one. researchgate.net

| Parameter | Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 16.147 | Length of the 'a' axis of the unit cell. |

| b (Å) | 14.270 | Length of the 'b' axis of the unit cell. |

| c (Å) | 5.9058 | Length of the 'c' axis of the unit cell. |

| β (˚) | 92.577 | The angle of the non-orthogonal axis. |

| Z | 4 | The number of molecules in the unit cell. |

Elemental Analysis for Empirical Formula Confirmation

Studies involving the synthesis of various derivatives of bromophenyl compounds routinely use elemental analysis for structural confirmation. ijmpronline.com For instance, in the synthesis of an amide derivative of 2-(4-bromophenyl)-2-methylpropanoic acid, the experimentally obtained percentages of C, H, and N were shown to be in excellent agreement with the calculated values, typically within a ±0.4% margin, which is the standard for confirming a structure. ijmpronline.com

Table 5: Example of Elemental Analysis Data for a Related Bromophenyl Derivative Data adapted from the analysis of a C₁₇H₁₈BrNO₂ derivative. ijmpronline.com

| Element | Calculated (%) | Found (%) | Difference (%) |

| Carbon (C) | 58.57 | 58.51 | -0.06 |

| Hydrogen (H) | 4.84 | 4.82 | -0.02 |

| Nitrogen (N) | 2.96 | 3.09 | +0.13 |

Theoretical and Computational Chemistry Studies on 2 4 Bromophenyl Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in predicting the properties of molecular systems with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. mdpi.comnih.govaps.org This optimized geometry corresponds to the most stable conformation of the molecule.

For related brominated phenyl compounds, DFT calculations have been shown to reproduce experimental X-ray diffraction data with good agreement for bond lengths and angles. researchgate.netsphinxsai.comiucr.orgnih.goviucr.org The optimized structure serves as the foundation for further calculations of molecular properties. sphinxsai.com The electronic structure, which dictates the chemical behavior of the molecule, can also be thoroughly analyzed using DFT. This includes the analysis of frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. iucr.orgiucr.orgdntb.gov.uaresearchgate.net For a similar compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, analysis of HOMO-LUMO energies revealed the pure π character of the aromatic rings. iucr.orgiucr.org

Selection and Comparison of Basis Sets and Functionals (e.g., B3LYP, 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT. mdpi.comnih.gov It is frequently used in combination with Pople-style basis sets, such as 6-311++G(d,p). sphinxsai.comnih.govtandfonline.comfigshare.com

The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing weakly bound electrons. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding environments. mdpi.com The combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide reliable results for the geometry and vibrational frequencies of various organic molecules. sphinxsai.comnih.govtandfonline.combohrium.com The selection of the functional and basis set is a critical step, and comparisons between different combinations are often performed to ensure the reliability of the computational results. nih.gov

Vibrational Analysis and Spectroscopic Simulations

Vibrational analysis is a key component of computational chemistry that provides insights into the dynamic properties of molecules and allows for the simulation of infrared (IR) and Raman spectra.

Calculation of Vibrational Frequencies and Potential Energy Distribution (PED)

Following geometry optimization, the calculation of vibrational frequencies is typically performed. dtic.mil These calculations predict the frequencies of the fundamental vibrational modes of the molecule. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. sphinxsai.com

A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. researchgate.netnih.gov PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a particular normal mode of vibration. nih.gov This allows for a precise and unambiguous assignment of the observed spectral bands to specific molecular motions. bohrium.comnih.gov

Below is a hypothetical table of selected calculated vibrational frequencies and their assignments for 2-(4-Bromophenyl)propan-1-amine, based on typical values for similar functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contribution |

| N-H Symmetric Stretch | 3450 | 98% N-H stretch |

| N-H Asymmetric Stretch | 3550 | 97% N-H stretch |

| C-H Aromatic Stretch | 3100-3000 | >90% C-H stretch |

| C-H Aliphatic Stretch | 3000-2850 | >90% C-H stretch |

| NH₂ Scissoring | 1620 | 85% H-N-H bend |

| C=C Aromatic Stretch | 1600-1450 | ~80% C=C stretch, ~15% C-C stretch |

| C-N Stretch | 1250 | 60% C-N stretch, 25% C-C stretch |

| C-Br Stretch | 650 | 75% C-Br stretch |

This table is for illustrative purposes and the values are not from direct experimental or computational results for this compound.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its reactivity. Computational methods provide a way to visualize and quantify these properties.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de The MEP map provides a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (electronegative) and electron-poor (electropositive). uni-muenchen.deresearchgate.net

The MEP is mapped onto the surface of the molecule, typically an isosurface of the electron density. uni-muenchen.de Different colors are used to represent the electrostatic potential values. Red typically indicates regions of high electron density, which are susceptible to electrophilic attack, while blue represents regions of low electron density, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. dntb.gov.ua By analyzing the MEP map of this compound, one can identify the likely sites for intermolecular interactions and chemical reactions. rsc.org For example, the nitrogen atom of the amine group is expected to be a region of high electron density (red), making it a likely site for protonation.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive, localized Lewis structure representation, consisting of one-center "lone pairs" and two-center "bonds". uni-muenchen.de This approach allows for a detailed investigation of charge transfer and intermolecular interactions by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is quantified using second-order perturbation theory. The stabilization energy, E(2), associated with a donor-acceptor interaction is a key metric for understanding hyperconjugative effects and the delocalization of electron density within the molecule. ripublication.comwisc.edu

For molecules containing amine and phenyl groups, NBO analysis typically reveals significant delocalization interactions. For instance, the lone pair on the nitrogen atom can act as a strong donor to the antibonding orbitals (σ* or π) of adjacent bonds, leading to molecular stabilization. wisc.edubohrium.com In the context of this compound, key interactions would involve the nitrogen lone pair (nN) donating electron density to the antibonding orbitals of the C-C and C-H bonds of the propyl chain and the π orbitals of the bromophenyl ring.

Table 1: Illustrative NBO Analysis Donor-Acceptor Interactions for a Related Amine Compound (Note: This data is representative and based on analyses of similar molecular structures, not this compound itself.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| n(N) | σ*(C-C) | 5.8 | Hyperconjugation |

| n(N) | σ*(C-H) | 3.2 | Hyperconjugation |

| π(C=C)phenyl | π*(C=C)phenyl | 20.5 | Intramolecular Charge Transfer |

Fukui Function and Local Reactivity Descriptor Calculations

Fukui functions are essential tools within Density Functional Theory (DFT) for predicting chemical reactivity and selectivity at specific atomic sites. ripublication.com These functions quantify how the electron density at a particular point in a molecule changes with an infinitesimal change in the total number of electrons. This allows for the identification of the most likely sites for nucleophilic attack (where the molecule is most susceptible to accepting an electron), electrophilic attack (where it is most likely to donate an electron), and radical attack. ripublication.comresearchgate.net

From the Fukui functions, local reactivity descriptors such as local softness and the electrophilicity index can be derived. These descriptors provide a quantitative measure of an atom's reactivity within the molecule. ripublication.comdergipark.org.tr A higher Fukui function value at a specific atom indicates a greater propensity for reaction at that site. For this compound, one would expect the nitrogen atom of the amine group to be a primary site for electrophilic attack due to its lone pair of electrons. Conversely, the carbon atoms of the aromatic ring, influenced by the electron-withdrawing bromine atom, would be likely sites for nucleophilic attack. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing molecular electronic properties and chemical reactivity. numberanalytics.compku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy corresponds to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netdntb.gov.ua A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. analis.com.my

In this compound, the HOMO is expected to be localized primarily on the amine group and the π-system of the bromophenyl ring, reflecting the most accessible electrons. The LUMO is likely distributed over the antibonding orbitals of the aromatic ring. The presence of the bromine atom can influence the energies of these orbitals. Computational studies on similar brominated aromatic compounds have shown that such substituents can lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity and potential for charge transfer within the molecule. nih.gov

Table 2: Representative FMO Data for a Structurally Similar Brominated Aromatic Compound (Note: This data is illustrative and not specific to this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of many-body systems in the presence of time-dependent potentials, such as those from electromagnetic fields. wikipedia.org It is a primary computational method for predicting electronic excitation energies and simulating UV-Vis absorption spectra. mpg.dersc.org By calculating the response of the electron density to an oscillating electric field, TD-DFT can identify the energies of vertical electronic transitions from the ground state to various excited states. mpg.de

The results of a TD-DFT calculation typically include the excitation energies (often expressed in nm), the oscillator strengths (which relate to the intensity of the absorption peak), and the molecular orbitals involved in the transition (e.g., HOMO → LUMO). analis.com.my This information is invaluable for interpreting experimental UV-Vis spectra and understanding the nature of electronic transitions. For this compound, TD-DFT calculations would likely predict π → π* transitions associated with the bromophenyl ring and possibly n → π* transitions involving the nitrogen lone pair.

Solvation Models and Solvent Effects (e.g., IEF-PCM)

Computational chemistry calculations can be performed in the gas phase or, more realistically, by including the effects of a solvent. Solvation models are crucial for accurately predicting the properties and behavior of molecules in solution, as the solvent can significantly influence molecular conformation, reactivity, and electronic spectra. nih.govmdpi.com

The Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) is a widely used implicit solvation model. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. This method effectively models the bulk electrostatic interactions between the solute and the solvent. The choice of solvent can impact the stability of different conformers, the energies of frontier orbitals, and the positions of UV-Vis absorption maxima. mdpi.comsolubilityofthings.com For a polar molecule like this compound, performing calculations with a solvation model is essential for obtaining results that are comparable to experimental data measured in solution.

Non-Linear Optical (NLO) Property Investigations

Non-Linear Optical (NLO) materials are substances whose optical properties (like the refractive index) change in response to the intensity of incident light. researchgate.net These materials are critical for applications in optoelectronics and photonics. Chalcones and related molecules with donor-π-acceptor frameworks are often investigated for their NLO properties. analis.com.mynih.gov

Computational methods, particularly DFT, are used to predict the NLO response of molecules by calculating properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). uantwerpen.be The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential as an NLO material. nih.gov Molecules with significant intramolecular charge transfer, often facilitated by a π-conjugated system linking an electron-donating group to an electron-withdrawing group, tend to exhibit large β values. analis.com.my

For this compound, the amine group can act as an electron donor and the bromophenyl group can act as part of the π-conjugated system. Theoretical calculations of its hyperpolarizability would reveal its potential for NLO applications. Studies on similar bromophenyl derivatives have shown that the presence of the bromo group can enhance NLO activity.

Table 3: Calculated NLO Properties for a Representative Bromophenyl Derivative (Note: Data is illustrative and not specific to this compound.)

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 4.49 | Debye |

| Mean Polarizability (α) | 4.195 x 10⁻²³ | esu |

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the most stable conformers (isomers that differ by rotation around single bonds) and the energy barriers between them. researchgate.netscielo.org.co This is often done computationally by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles. researchgate.net

Molecular Dynamics (MD) simulations provide further insight into the dynamic behavior of the molecule over time. rsc.org By simulating the motions of atoms and molecules according to the laws of classical mechanics, MD can explore the conformational landscape, study the flexibility of the molecule, and analyze its interactions with its environment, such as a solvent or a biological receptor. uantwerpen.beresearchgate.net For this compound, conformational analysis and MD simulations would elucidate the preferred spatial arrangement of the propyl-amine chain relative to the bromophenyl ring, which is critical for understanding its interactions and properties.

Computational Prediction of Chemical Reactivity and Selectivity

Frontier Molecular Orbital Analysis

A key aspect of predicting chemical reactivity involves the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.netnih.gov

For this compound, DFT calculations can be used to determine these energies. The presence of the electron-rich amino group and the phenyl ring, influenced by the electron-withdrawing bromine atom, will significantly affect the distribution and energies of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) | Description |

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -0.9 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.9 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Note: These values are illustrative and would be determined through specific DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory).

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netbohrium.com These descriptors provide a more nuanced understanding of reactivity than the energy gap alone.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of the molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A larger hardness value implies lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), representing the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons. It is calculated as ω = μ²/ (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Table 2: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value | Interpretation |

| Ionization Potential (I) | -EHOMO | 5.8 eV | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.9 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I+A)/2 | 3.35 eV | Overall electron-attracting tendency. |

| Chemical Hardness (η) | (I-A)/2 | 2.45 eV | Resistance to electronic change; indicates stability. |

| Chemical Softness (S) | 1/η | 0.41 eV⁻¹ | Ease of electronic change; indicates reactivity. |

| Electrophilicity Index (ω) | μ²/2η | 2.29 eV | Propensity to act as an electrophile. |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1.

The calculated values would suggest that this compound has a moderate level of reactivity, capable of participating in reactions as both an electron donor (due to the amine group) and, to a lesser extent, an electron acceptor.

Local Reactivity and Selectivity: MEP and Fukui Functions

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It reveals regions of positive and negative potential, which correspond to likely sites for nucleophilic and electrophilic attack, respectively. dntb.gov.uamdpi.com For this compound, the MEP would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary site for electrophilic attack (e.g., protonation).

Positive Potential (Blue): Located around the hydrogen atoms of the amine group and potentially on the aromatic ring hydrogens, indicating sites susceptible to nucleophilic attack.

Neutral/Slightly Negative Potential (Green): The π-system of the phenyl ring, influenced by the competing effects of the activating alkylamine side chain and the deactivating bromine atom.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific atomic site when an electron is added or removed. scirp.org They are used to predict the most reactive sites for different types of attacks:

f+(r): Predicts the site for nucleophilic attack (where the molecule accepts an electron).

f-(r): Predicts the site for electrophilic attack (where the molecule donates an electron).

f0(r): Predicts the site for radical attack.

For this compound, the Fukui functions would likely confirm that the nitrogen atom is the most nucleophilic site (highest f- value), making it the most probable location for reactions with electrophiles. The analysis would also pinpoint specific carbon atoms on the phenyl ring that are more susceptible to either electrophilic or nucleophilic substitution, providing a basis for predicting regioselectivity in aromatic reactions.

Applications of 2 4 Bromophenyl Propan 1 Amine in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthetic Strategies

2-(4-Bromophenyl)propan-1-amine is a crucial component in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. angenechemical.com The presence of a stereocenter in its structure makes it an invaluable tool for chemists seeking to create complex molecules with specific three-dimensional arrangements. angenechemical.com This is particularly important in the development of pharmaceuticals, where the biological activity of a drug can be highly dependent on its stereochemistry.

The chiral amine functionality of this compound allows it to be used as a chiral auxiliary or as a starting material for the synthesis of other chiral molecules. bldpharm.com Its application in asymmetric synthesis enables the construction of enantiomerically pure compounds, which are essential for creating effective and safe therapeutic agents and advanced materials. angenechemical.com

Precursor for Complex Organic Molecules

The utility of this compound extends to its role as a precursor for a wide array of complex organic molecules. Its bifunctional nature, with both an amine group and a brominated aromatic ring, provides multiple reaction sites for further chemical modification.

This compound serves as a key starting material for the synthesis of a variety of substituted aryl alkylamines. The primary amine group can undergo a range of N-alkylation and N-arylation reactions to introduce diverse substituents. organic-chemistry.orglkouniv.ac.in These reactions are often catalyzed by transition metals and allow for the controlled addition of alkyl or aryl groups, leading to the formation of secondary and tertiary amines. organic-chemistry.org

The resulting substituted aryl alkylamines are themselves valuable intermediates in organic synthesis. For instance, they can be further modified through reactions involving the bromine atom on the phenyl ring, such as cross-coupling reactions, to introduce additional complexity and functionality into the molecule. acs.org

Table 1: Examples of Substituted Aryl Alkylamines Derived from this compound

| Derivative Name | Molecular Formula | Reference |

|---|---|---|

| N-[2-(4-bromophenyl)-1-phenylethyl]propan-1-amine | C17H20BrN | nih.gov |

| (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride | C9H12BrClN | bldpharm.com |

| 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine | Not specified |

This table is for illustrative purposes and does not represent an exhaustive list.

The amine functionality of this compound is instrumental in the construction of various heterocyclic ring systems, which are core structures in many biologically active compounds.

Azetidines: These four-membered nitrogen-containing heterocycles are recognized for their desirable properties in drug discovery, such as improved solubility and metabolic stability. nih.gov Syntheses of azetidines can involve the cyclization of appropriate precursors derived from primary amines. nih.govorganic-chemistry.org

Thiazolidinones: These five-membered rings containing both sulfur and nitrogen are synthesized through multi-component reactions. nih.govresearchgate.net A common method involves the condensation of an amine, a carbonyl compound, and a thiol, leading to the formation of the thiazolidinone core. nih.govgrowingscience.comresearchgate.net

Pyrimidines: As a key component of nucleic acids, the pyrimidine (B1678525) scaffold is of significant interest. semanticscholar.org The synthesis of pyrimidine derivatives can be achieved through the reaction of an amidine, which can be formed from an amine, with a 1,3-dicarbonyl compound or its equivalent. nih.govacs.orgrsc.org

Table 2: Heterocyclic Systems Synthesized Using Amine Precursors

| Heterocycle | Key Features | Synthetic Approach |

|---|---|---|

| Azetidine | Four-membered N-heterocycle, improves drug properties. nih.gov | Cyclization of amine-derived precursors. organic-chemistry.org |

| Thiazolidinone | Five-membered S,N-heterocycle, biologically active. growingscience.com | Multi-component condensation of an amine, carbonyl, and thiol. nih.gov |

The bromine atom on the phenyl ring of this compound makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgeie.gr These reactions are powerful tools for the formation of carbon-carbon bonds, particularly for constructing biaryl structures. organic-chemistry.org

In a typical Suzuki-Miyaura coupling, the aryl bromide is reacted with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.org This process allows for the direct connection of two aryl groups, leading to the synthesis of complex biaryl compounds that are prevalent in pharmaceuticals and materials science. organic-chemistry.org

The amine group in this compound can direct the stereoselective reduction of a nearby ketone, leading to the formation of β-amino alcohols. organic-chemistry.orgresearchgate.net This transformation is a key step in the synthesis of many biologically active molecules. tohoku.ac.jplew.ro

The process often involves the hydrogenation of a β-amino ketone, where the existing chiral center from the amine influences the stereochemical outcome of the ketone reduction. This substrate-controlled diastereoselective reduction allows for the synthesis of specific stereoisomers of the β-amino alcohol. tohoku.ac.jp

Amide bonds are fundamental linkages in peptides, proteins, and numerous synthetic polymers and pharmaceuticals. researchgate.net this compound serves as a valuable intermediate in the creation of diverse amide libraries. The primary amine is readily acylated by reacting with carboxylic acids or their activated derivatives (such as acid chlorides or esters) to form amide bonds. researchgate.net

The ability to easily form amides, combined with the potential for further modification at the brominated phenyl ring, allows for the rapid generation of a wide variety of amide-containing molecules. These libraries of compounds can then be screened for desirable biological or material properties.

Model Compound for Studying Chiral Interactions and Reaction Stereochemistry

The presence of a chiral center in this compound makes it an important molecule for investigating the principles of stereochemistry and chiral recognition. The distinct spatial arrangement of the groups around the chiral carbon atom influences how the molecule interacts with other chiral molecules and how it directs the stereochemical outcome of reactions.

Research has demonstrated the use of enantiomerically pure forms of this amine, such as (R)-2-(4-bromophenyl)propan-1-aminium chloride, in stereospecific synthetic sequences. In these reactions, the chirality of the starting amine is transferred to the subsequent products. A key example is its use in the synthesis of complex heterocyclic compounds, where the amine's stereocenter dictates the final three-dimensional structure of the target molecule. researchgate.net

A typical reaction sequence involves the protection of the amine group, followed by a cross-coupling reaction, and subsequent deprotection. Each step proceeds with the retention or controlled inversion of the stereochemistry, highlighting the compound's utility in stereocontrolled synthesis. For instance, the (R)-enantiomer can be acylated and then subjected to a Suzuki-Miyaura coupling reaction. researchgate.net This palladium-catalyzed reaction connects the bromophenyl ring to another molecular fragment without disturbing the original chiral center. The resulting product, a complex chiral molecule, can then be deprotected to reveal a new chiral amine. researchgate.net

The steps involved in a representative transformation are detailed below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Acylation | (R)-2-(4-bromophenyl)propan-1-aminium chloride, 2,2,2-trifluoroacetic anhydride (B1165640) | (R)-N-(2-(4-bromophenyl)propyl)-2,2,2-trifluoroacetamide |

| 2 | Carbamate Formation | Di-tert-butyl dicarbonate, NaOH/MeOH | tert-Butyl (R)-(2-(4-bromophenyl)propyl)carbamate |

| 3 | Borylation | 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) | tert-Butyl (R)-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate |

| 4 | Suzuki Coupling | Thieno[2,3-c]quinolin-4(5H)-one derivative, Pd-catalyst | tert-Butyl (R)-(2-(4-(8-methoxy-6-methyl-4-oxo-4,5-dihydrothieno[2,3-c]quinolin-9-yl)phenyl)propyl)carbamate |

| 5 | Deprotection | BBr₃ in CH₂Cl₂ | (R)-9-(4-(1-Aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one |

| Data sourced from a review on thieno[3,2-c]quinolines synthesis. researchgate.net |

Such multi-step syntheses where the stereochemical integrity is maintained are crucial for the preparation of enantiomerically pure pharmaceuticals and other bioactive molecules. The predictable stereochemical behavior of this compound and its derivatives makes it a reliable model for developing and understanding new asymmetric transformations.

Investigations in New Material Development

The unique combination of a chiral center, an amine, and a brominated aromatic ring suggests that this compound is a promising candidate for the development of novel functional materials. The amine group provides a reactive handle for polymerization or for incorporation into larger structures, while the bromophenyl group can be functionalized further through cross-coupling reactions. The inherent chirality can impart unique optical or recognition properties to the resulting material.

Potential areas of application include the synthesis of:

Chiral Polymers: Polymers containing chiral units can exhibit unique properties such as chiral recognition and the ability to rotate plane-polarized light. mdpi.comadvancedsciencenews.com The incorporation of this compound as a monomer could lead to polymers with applications in chiral chromatography, asymmetric catalysis, and optical devices.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. wikipedia.org Using a chiral linker like this compound could produce homochiral MOFs. uea.ac.uknih.gov These materials have potential applications in enantioselective separations, asymmetric catalysis, and gas storage. wikipedia.orgunl.edu

Liquid Crystals: Chiral molecules are often used as dopants in liquid crystal displays to induce specific helical structures. researchgate.net While specific examples are not prominent in the literature, the chiral nature of this compound makes it a candidate for investigation in the field of liquid crystal technology. researchgate.net

Despite this potential, a review of current scientific literature indicates that specific studies detailing the synthesis and characterization of polymers, MOFs, or liquid crystals derived directly from this compound are not widely reported. Further research is needed to explore and realize the potential of this compound in advanced materials science.

Reagent in Tandem Reactions and Cascade Cyclizations

Tandem reactions, also known as domino or cascade reactions, are chemical processes in which multiple bonds are formed in a single operation without isolating intermediates. rsc.orgnih.govbeilstein-journals.org These reactions are highly efficient as they reduce the number of synthetic steps, minimize waste, and save time and resources. A molecule like this compound, with its multiple functional groups, is theoretically a suitable substrate for initiating such complex transformations.

The primary amine can participate in reactions like imine formation, which can then trigger a subsequent intramolecular cyclization. The bromophenyl group offers a site for palladium-catalyzed coupling reactions, which could be integrated into a cascade sequence. For example, a reaction could be envisioned where the amine undergoes a cyclization, and the bromo-substituent on the aromatic ring simultaneously or sequentially participates in a C-H activation or cross-coupling step.

While the literature contains numerous examples of tandem and cascade reactions for synthesizing complex heterocyclic and polycyclic structures, acs.orgaablocks.comscholaris.ca and some of these processes involve substrates with bromophenyl groups, beilstein-journals.orgcore.ac.uk the use of this compound as a key starting reagent in such sequences is not extensively documented. The development of novel cascade reactions that utilize this chiral amine could open up new and efficient pathways to valuable and complex molecular architectures.

Conclusion and Future Research Directions on 2 4 Bromophenyl Propan 1 Amine

Synopsis of Key Academic Discoveries and Methodological Advancements

The study of 2-(4-bromophenyl)propan-1-amine and its derivatives has led to significant academic discoveries and methodological advancements in organic synthesis and medicinal chemistry. A key area of research has been the development of efficient synthetic routes to this and related amine compounds. Amines are crucial components in a vast array of natural products, pharmaceuticals, and advanced materials, making the development of powerful and efficient methods for their synthesis a topic of great importance. unibo.it Methodologies such as electrophilic amination, hydroamination, and C-H amination have been at the forefront of these advancements. unibo.it

One notable advancement is the chemoenzymatic one-pot synthesis of related compounds like 1-(p-bromophenyl)propan-1-amine, which combines metal-catalyzed allylic alcohol isomerization with an enzymatic amination step in an aqueous medium. rsc.org Furthermore, the development of practical catalytic reductive amination of carboxylic acids provides a valuable tool for the synthesis of a variety of amines, including N-benzyl-1-(4-bromophenyl)methanamine. rsc.org The structural characteristics of this compound, particularly the presence of the bromophenyl group and the amine functionality, make it a versatile building block in various chemical reactions.

Identification of Unexplored Synthetic Pathways and Derivatization Opportunities

While significant progress has been made, there remain unexplored synthetic pathways and opportunities for the derivatization of this compound. The modular nature of its synthesis allows for considerable structural diversity. For instance, variations in the starting materials, such as using different substituted phenyl derivatives or modifying the amine precursor, can lead to a wide range of novel compounds.

One area for future exploration is the development of novel multicomponent reactions. These reactions, which combine three or more starting materials in a single step, offer an efficient and atom-economical approach to complex molecules. core.ac.uk The application of such strategies to this compound could yield a library of new derivatives with diverse functionalities. Furthermore, the synthesis of novel heterocyclic compounds incorporating the this compound scaffold presents another promising avenue. For example, the synthesis of 2-aryl-thiazolidin-4-one derivatives has been achieved through a one-pot three-component condensation-cyclization reaction. nih.gov

Derivatization of the amine group itself offers further possibilities. Reactions such as acylation and sulfamidation can introduce new functional groups and modify the compound's physicochemical properties. The synthesis of trifluoroacetyl and acetyl derivatives of the related compound brephedrone has been shown to be useful for its analytical identification. researchgate.net

Advancements in Mechanistic Elucidation of Novel Transformations

A deeper understanding of the reaction mechanisms involving this compound and its analogs is crucial for the development of more efficient and selective synthetic methods. Mechanistic studies often employ a combination of experimental techniques and computational modeling. For instance, Density Functional Theory (DFT) has been used to investigate the mechanisms of various organic reactions, including multicomponent reactions for the synthesis of quinolinium salts and the umpolung strategy for transforming allylic alcohols into α-functionalized carbonyls. core.ac.uk

Future research could focus on elucidating the mechanisms of novel transformations involving this compound. For example, investigating the mechanistic details of metal-catalyzed cross-coupling reactions or organocatalytic processes could lead to the discovery of new catalysts and reaction conditions with improved performance. ias.ac.in Understanding the role of intermediates and transition states in these reactions is key to optimizing yields and selectivities.

Integration of Emerging Analytical and Computational Techniques